2-(1-Methylpiperazin-2-yl)ethanol

Vue d'ensemble

Description

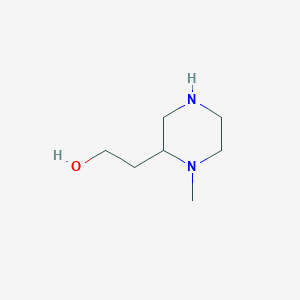

“2-(1-Methylpiperazin-2-yl)ethanol” is a chemical compound with the molecular formula C7H16N2O . It has a molecular weight of 144.21 .

Synthesis Analysis

The synthesis of “2-(1-Methylpiperazin-2-yl)ethanol” involves a series of reactions. The process starts with methyl 2-(1-methyl-3-oxopiperazin-2-yl)acetate, which is dissolved in tetrahydrofuran (THF). This is followed by the addition of lithium aluminium tetrahydride .Molecular Structure Analysis

The molecular structure of “2-(1-Methylpiperazin-2-yl)ethanol” consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an ethanol group attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis

“2-(1-Methylpiperazin-2-yl)ethanol” is a golden oil . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Applications De Recherche Scientifique

Application in Electro-Optic Devices

Scientific Field

Material Science and Photonics

Application Summary

This compound is used in the synthesis of organic nonlinear optical (NLO) single crystals, which are crucial for electro-optic device applications.

Methods and Experimental Procedures

The synthesis involves the creation of a Mannich base organic NLO crystal, using acetonitrile as a solvent. The slow evaporation technique is employed at room temperature to grow the crystal.

Results and Outcomes

The grown crystal exhibits non-centrosymmetric nature, confirmed by single crystal X-ray diffraction. The SHG efficiency is found to be 1.03 times that of standard KDP, and the PL spectrum shows blue light emission, indicating its potential for opto-electronic applications .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

2-(1-Methylpiperazin-2-yl)ethanol is utilized in chromatography and mass spectrometry for the analysis of various compounds.

Methods and Experimental Procedures

The compound is likely used as a solvent or a reagent in chromatographic separation and mass spectrometric identification due to its chemical properties.

Results and Outcomes

The use of this compound in analytical procedures enhances the accuracy and precision of the analysis, although specific quantitative data is not provided .

Application in Biopharma Production

Scientific Field

Biopharmaceutical Manufacturing

Application Summary

2-(1-Methylpiperazin-2-yl)ethanol is involved in the production process of biopharmaceuticals.

Methods and Experimental Procedures

It may be used as a solvent or an intermediate in the synthesis of biologically active molecules.

Results and Outcomes

The compound contributes to the efficient production of biopharmaceuticals, though detailed quantitative outcomes are not specified .

Application in Safety and Controlled Environment

Scientific Field

Environmental Health and Safety

Application Summary

This chemical plays a role in maintaining safety in controlled environments, such as laboratories and cleanrooms.

Methods and Experimental Procedures

It is likely used in decontamination processes or as a standard in safety protocols due to its known chemical properties.

Results and Outcomes

The application ensures a safer and more controlled environment, contributing to the overall quality of research and production activities .

Application in Optoelectronic Device Fabrication

Scientific Field

Electronics and Optoelectronics

Application Summary

2-(1-Methylpiperazin-2-yl)ethanol is used in the fabrication of optoelectronic devices due to its electro-optic properties.

Methods and Experimental Procedures

The compound is incorporated into the device materials, affecting the electronic and optical behavior of the devices.

Results and Outcomes

The material’s low dielectric constant and loss confirm its quality and suitability for device fabrication, with a negative photoconducting nature beneficial for certain applications .

Application in Cancer Treatment

Scientific Field

Oncology and Medicinal Chemistry

Application Summary

The compound is used in the synthesis of drugs for the treatment of metastatic breast cancer and to reduce myelosuppression induced by chemotherapy treatments in small cell lung cancer (SCLC).

Methods and Experimental Procedures

The synthesis involves various organic reactions such as Buchwald–Hartwig amination, aromatic nucleophilic substitution, reductive amination, and Finkelstein alkylation.

Results and Outcomes

The drugs developed have shown efficacy in binding to the kinase-inactive conformation of CDK6, which is crucial in cancer cell proliferation. The compounds have been approved by the FDA for clinical use .

Application in Anti-Inflammatory Drugs

Scientific Field

Pharmacology

Application Summary

This compound is a precursor in the synthesis of novel anti-inflammatory drugs, targeting specific inflammation pathways.

Methods and Experimental Procedures

The compound is used to synthesize benzamides derivatives, which are then tested for COX-1 and COX-2 inhibition activities through in vitro assays.

Results and Outcomes

Some derivatives have demonstrated excellent COX-2 selectivity index values and significant inhibition of albumin denaturation, indicating potent anti-inflammatory properties .

Propriétés

IUPAC Name |

2-(1-methylpiperazin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-3-8-6-7(9)2-5-10/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUMKKKFXCWRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424476 | |

| Record name | 2-(1-methylpiperazin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylpiperazin-2-yl)ethanol | |

CAS RN |

889939-92-8 | |

| Record name | 2-(1-methylpiperazin-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

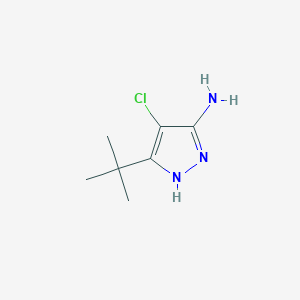

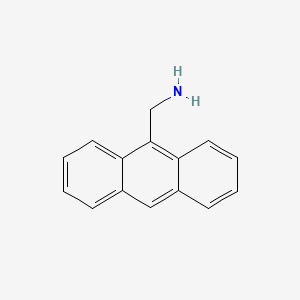

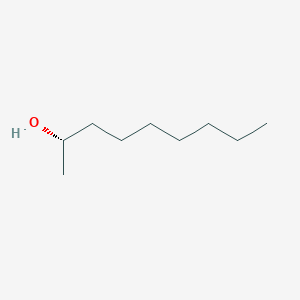

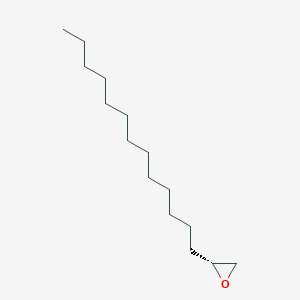

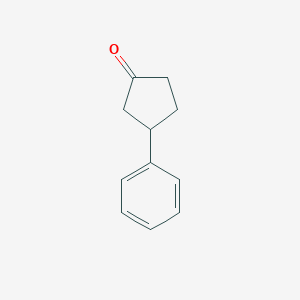

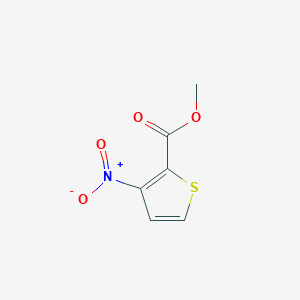

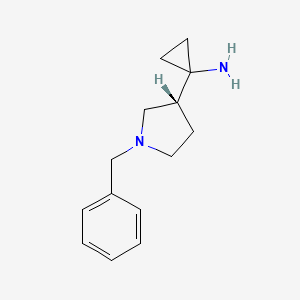

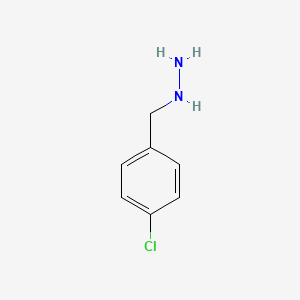

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.